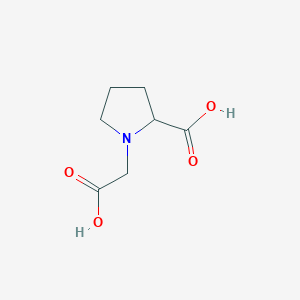

1-(Carboxymethyl)proline

Description

Nomenclature and Stereoisomeric Forms in Research Contexts

The nomenclature of 1-(carboxymethyl)proline can be specific, reflecting its structure and stereochemistry, which are critical in its biological context. The systematic IUPAC name for the most common form is (2S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid. nih.gov However, it is frequently referred to by various synonyms in scientific literature, including 1-(Carboxymethyl)-L-proline and simply carboxymethylproline. nih.govchemspider.com

The molecule possesses two chiral centers, leading to the possibility of four diastereoisomers. The stereoisomer of primary biological importance is (2S,5S)-carboxymethylproline, often abbreviated as (2S,5S)-CMP or t-CMP. nih.govscispace.comnaturalproducts.net This specific trans-isomer is the one produced by enzymes in the carbapenem (B1253116) biosynthetic pathway. researchgate.net The stereochemistry is crucial for its recognition and subsequent conversion by downstream enzymes. While other stereoisomers can be synthesized chemically, the (2S,5S) form is the focus of most biosynthetic and enzymatic studies. researchgate.net

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid nih.gov |

| Molecular Formula | C7H11NO4nih.gov |

| Molecular Weight | 173.17 g/mol nih.gov |

| Common Synonyms | 1-(Carboxymethyl)-L-proline, (S)-1-(Carboxymethyl)pyrrolidine-2-carboxylic acid, Carboxymethylproline nih.govchemspider.com |

| Biologically Relevant Stereoisomer | (2S,5S)-trans-Carboxymethylproline ((2S,5S)-CMP) nih.govnaturalproducts.net |

| CAS Number | 33012-76-9 nih.gov |

Significance as a Key Intermediate in Natural Product Biosynthesis

The primary significance of this compound lies in its role as a committed intermediate in the biosynthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics. kegg.jp These antibiotics are often used as last-resort treatments for severe bacterial infections. The formation of (2S,5S)-carboxymethylproline is a crucial, ring-forming step that establishes the core structure of these important therapeutic agents. scispace.comrsc.org

This key reaction is catalyzed by carboxymethylproline synthase (CMPS), an enzyme belonging to the crotonase superfamily. nih.govscispace.com In bacteria such as Pectobacterium carotovorum and Streptomyces cattleya, the respective CMPS enzymes (CarB and ThnE) catalyze the condensation of malonyl-CoA with L-glutamate-5-semialdehyde (which is in equilibrium with L-pyrroline-5-carboxylate). nih.govresearchgate.netrsc.org The enzyme facilitates a C-C bond formation to produce (2S,5S)-carboxymethylproline. nih.govresearchgate.net This intermediate is then cyclized in an ATP-dependent reaction by a second enzyme, a carbapenam (B8450946) synthetase (CarA), to form the bicyclic carbapenam core, which is further processed to yield the final carbapenem antibiotic. nih.gov

| Natural Product Family | Example Compound | Producing Organism (Example) |

|---|---|---|

| Carbapenems | (5R)-Carbapen-2-em-3-carboxylate nih.gov | Pectobacterium carotovorum researchgate.net |

| Thienamycins | Thienamycin (B194209) kegg.jp | Streptomyces cattleya kegg.jp |

| Olivanic Acids | Olivanic Acid | Streptomyces species |

| OA-6129 Group | OA-6129 A kegg.jp | Streptomyces species |

Historical Perspectives on its Discovery and Early Research

The discovery of this compound is intrinsically linked to the study of carbapenem antibiotics. Following the isolation of thienamycin from Streptomyces cattleya in the 1970s, a potent antibiotic with a novel structure, significant research efforts were directed towards understanding its biosynthesis. kegg.jp Early investigations into the biosynthetic pathway were challenging, but researchers proposed that the carbapenem skeleton was derived from amino acid precursors.

The definitive identification of (2S,5S)-carboxymethylproline as a key intermediate came from detailed enzymatic and genetic studies. Research published in the early 2000s provided clear evidence for its role. A pivotal 2004 study on carboxymethylproline synthase (CarB) from Pectobacterium carotovorum characterized the enzyme and confirmed its function: catalyzing the reaction between malonyl-CoA and glutamate (B1630785) semi-aldehyde to form (2S,5S)-carboxymethylproline. nih.gov It was proposed that this reaction was the committed step in the biosynthesis of the simplest carbapenem, (R)-1-carbapen-2-em-3-carboxylate. nih.gov Subsequent research on the thienamycin biosynthetic gene cluster in S. cattleya identified the homologous enzyme, ThnE, and solidified the role of (2S,5S)-carboxymethylproline as a common intermediate in the biosynthesis of a wide range of carbapenem antibiotics. scispace.comresearchgate.net Therefore, the "discovery" of this compound was not as an isolated natural product but as a crucial, previously unknown, piece of a complex biosynthetic puzzle.

Structure

3D Structure

Properties

IUPAC Name |

1-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIXWIPMALYWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668398 | |

| Record name | 1-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-40-4 | |

| Record name | 2-Carboxy-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Mechanistic Investigations of 1 Carboxymethyl Proline Biosynthesis

Carboxymethylproline Synthase (CarB): A Pivotal Enzyme

Carboxymethylproline synthase (CarB) catalyzes the initial and committed step in the biosynthesis of (5R)-carbapen-2-em-3-carboxylate, the simplest of the carbapenem (B1253116) antibiotics. nih.gov This class of β-lactam antibiotics is clinically significant, and understanding their biosynthesis is of great interest. nih.gov The reaction catalyzed by CarB involves the condensation of two primary metabolites to form (2S,5S)-5-carboxymethylproline. nih.gov

Molecular Characterization and Classification within Enzyme Superfamilies (e.g., Crotonase Superfamily)

CarB belongs to the crotonase superfamily of enzymes. nih.govnih.govresearchgate.net This classification is based on sequence homology with other members of the superfamily, such as enoyl-CoA hydratase (crotonase) and methylmalonyl-CoA decarboxylase. nih.gov Enzymes in the crotonase superfamily share a conserved structural fold, typically consisting of repeating β-β-α units that form two perpendicular β-sheets surrounded by α-helices. researchgate.net Like many other members of this superfamily, CarB exists predominantly as a trimer. nih.govresearchgate.net

The crotonase superfamily is known for catalyzing a wide array of chemical reactions, including hydration, isomerization, dehalogenation, decarboxylation, and hydrolysis. researchgate.net CarB is considered an unusual member because it orchestrates a complex reaction involving not only decarboxylation and thioester hydrolysis but also the formation of carbon-carbon and carbon-nitrogen bonds to create a heterocyclic product. uniprot.orgnih.gov

Substrate Specificity and Recognition Mechanisms (e.g., Malonyl-CoA, L-Glutamate Semialdehyde)

The biosynthesis of (2S,5S)-carboxymethylproline by CarB involves the condensation of two key substrates: malonyl-CoA and L-glutamate semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylate). nih.govnih.govrsc.org Initially, it was proposed that acetyl-CoA was the substrate, but subsequent research demonstrated that malonyl-CoA is the actual and efficient substrate for the condensation reaction. nih.gov In the absence of L-glutamate semialdehyde, CarB can catalyze the decarboxylation of malonyl-CoA to acetyl-CoA. nih.gov

CarB also exhibits some flexibility in its substrate acceptance. For instance, it can utilize methylmalonyl-CoA as a substrate to produce 6-methyl-(2S,5S)CMP. nih.gov This broader substrate specificity has implications for the biosynthesis of various carbapenem derivatives. nih.gov The recognition of these substrates occurs within the enzyme's active site, a specialized cavity where the catalytic reactions take place. nih.govresearchgate.net

Enzyme Kinetics and Catalytic Efficiency Studies

Kinetic studies of CarB from Pectobacterium carotovorum have provided insights into its catalytic efficiency. The Michaelis-Menten constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) are key parameters in these studies.

| Substrate | KM (mM) | kcat (s-1) | Source |

| Malonyl-CoA | 0.0027 | 1.7 | uniprot.org |

| (S)-1-Pyrroline-5-carboxylate | 0.0015 | 1.52 | uniprot.org |

The catalytic efficiency of an enzyme is often expressed as the ratio of kcat/KM. A higher value indicates a more efficient enzyme. These kinetic parameters are crucial for understanding how effectively CarB carries out its function under physiological conditions. The enzyme's ability to perform multiple catalytic activities, including decarboxylation and hydrolysis in addition to the main condensation reaction, highlights its multifaceted nature. nih.gov

Structural Biology Insights: X-ray Crystallography and Conformational Analysis

The three-dimensional structure of CarB has been elucidated through X-ray crystallography, providing a detailed view of its architecture and the molecular basis for its catalytic activity. nih.govrcsb.org These structural studies have been performed on the enzyme in both its apo (unbound) form and in complex with substrates or substrate analogs. nih.govrcsb.org

The crystal structures of CarB reveal a well-defined active site. nih.govrcsb.org A key feature of this active site is a conserved oxyanion hole. researchgate.netnih.govrcsb.org This motif, common in the crotonase superfamily, is formed by the backbone NH groups of two conserved residues. researchgate.net The oxyanion hole is crucial for stabilizing the negative charge of the enolate intermediate that forms upon the decarboxylation of malonyl-CoA. researchgate.netnih.govrcsb.org This stabilization is essential for the subsequent carbon-carbon bond formation. The side chain of a glutamate (B1630785) residue (Glu131 in P. carotovorum CarB) is positioned to participate in the hydrolysis of the carboxymethylproline-CoA ester intermediate. nih.govrcsb.org

Structural comparisons of CarB with and without bound substrates have revealed significant conformational changes upon binding. nih.govrcsb.org Notably, the binding of a cofactor like acetyl-CoA induces a conformational change in a histidine residue (His229 in P. carotovorum CarB) located in the cavity predicted to bind L-glutamate semialdehyde. nih.govrcsb.org This dynamic plasticity is a common feature of substrate-binding proteins and is often linked to the mechanism of substrate recognition and the initiation of the catalytic cycle. nih.govrug.nl The flexibility of the active site allows the enzyme to accommodate its substrates and orchestrate the series of chemical transformations required for the synthesis of 1-(Carboxymethyl)proline.

Reaction Mechanism Elucidation (e.g., C-C and C-N Bond Formation, Acyl-CoA Hydrolysis)

The CarB-catalyzed reaction is a complex process involving the condensation of malonyl-CoA and L-glutamate semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylate) to form (2S,5S)-carboxymethylproline. nih.govnih.govnih.gov This transformation encompasses several key chemical events: C-C bond formation, C-N bond formation, and the hydrolysis of an acyl-coenzyme A (CoA) thioester. nih.govlibretexts.org

The proposed mechanism, supported by structural and mechanistic studies, begins with the decarboxylation of malonyl-CoA. nih.gov Crystal structures of CarB reveal a conserved oxyanion hole, which is thought to stabilize the resulting enolate intermediate. nih.govresearchgate.net This highly reactive enolate then attacks L-pyrroline-5-carboxylate, leading to the formation of a C-C bond. Subsequent cyclization results in the formation of the pyrrolidine (B122466) ring, establishing the C-N bond. The final step is the hydrolysis of the carboxymethylproline-CoA ester intermediate. nih.gov The side chain of a specific glutamic acid residue, Glu131, is positioned to facilitate this hydrolysis. nih.gov

| Component | Function in CarB Reaction |

| Malonyl-CoA | Provides the two-carbon unit for the carboxymethyl group. |

| L-Glutamate Semialdehyde/L-Pyrroline-5-Carboxylate | Serves as the acceptor for the two-carbon unit, forming the proline ring. |

| CarB Enzyme | Catalyzes the entire multi-step reaction sequence. |

| Oxyanion Hole | Stabilizes the enolate intermediate formed from malonyl-CoA decarboxylation. nih.gov |

| Glu131 Residue | Implicated in the hydrolysis of the acyl-CoA intermediate. nih.gov |

Isotopic Labeling and Mechanistic Probes (e.g., Deuterium-labeled substrates)

Isotopic labeling studies have been instrumental in elucidating the mechanistic details of the CarB reaction. nih.govrsc.org The use of deuterium-labeled substrates has provided crucial insights into the stereochemistry and the nature of bond-forming events. rsc.orgnih.gov For instance, experiments with isotopically labeled L-glutamate semialdehyde derivatives have been used to trace the fate of specific hydrogen atoms during the reaction, confirming the proposed cyclization mechanism. nih.govrsc.org These studies have helped to rule out alternative mechanistic possibilities, such as a hydrolysis mechanism involving an anhydride (B1165640) intermediate. nih.gov The retention of deuterium (B1214612) labels in the product provides strong evidence against mechanisms that would involve the loss of these labels. nih.gov

Carbapenam (B8450946) Synthetase (CarA): Downstream Conversion

Following its synthesis, (2S,5S)-carboxymethylproline is acted upon by the enzyme carbapenam synthetase (CarA), which catalyzes the next critical step in the biosynthetic pathway. nih.govacs.org

Enzymatic Conversion of (2S,5S)-Carboxymethylproline to Carbapenam

CarA catalyzes the ATP-dependent cyclization of (2S,5S)-carboxymethylproline to form the β-lactam ring of the carbapenam core structure, specifically (3S,5S)-carbapenam-3-carboxylic acid. acs.orgresearchgate.netnih.gov This intramolecular amide bond formation is a key step in creating the fused ring system characteristic of carbapenems. researchgate.net

Kinetic Mechanism and ATP Dependence of CarA

The catalytic activity of CarA is strictly dependent on the presence of ATP and Mg2+. researchgate.netnih.gov Kinetic studies have revealed a Bi-Ter kinetic mechanism, where ATP is the first substrate to bind to the enzyme, followed by (2S,5S)-carboxymethylproline. acs.orgrhea-db.org The reaction proceeds through the formation of an acyl-adenylate intermediate. acs.org The products are then released, with pyrophosphate (PPi) being the last product to dissociate from the enzyme. acs.orgrhea-db.org The hydrolysis of ATP provides the necessary energy to drive the formation of the strained β-lactam ring. nih.gov

| Parameter | Description |

| Kinetic Mechanism | Bi-Ter acs.orgrhea-db.org |

| Substrate Binding Order | 1. ATP, 2. (2S,5S)-Carboxymethylproline acs.org |

| Product Release Order | PPi is the last product released acs.orgrhea-db.org |

| Cofactor | Mg2+ nih.gov |

Substrate Binding Determinants of this compound to CarA Active Site

The crystal structure of CarA, both alone and in complex with its substrate and an ATP analog, has provided detailed insights into substrate recognition. nih.gov The active site of CarA contains a highly conserved ATP-binding site. nih.gov However, variations in the substrate-binding pocket, when compared to homologous enzymes like β-lactam synthetase, reflect the specific recognition of (2S,5S)-carboxymethylproline. nih.gov Specific amino acid residues within the active site are responsible for positioning the substrate correctly for the nucleophilic attack that leads to β-lactam ring formation. nih.gov Studies with different diastereomers and substrate analogs have helped to map the essential structural features of (2S,5S)-carboxymethylproline required for binding and catalysis. acs.org

Interconnectedness with Broader Carbapenem Biosynthetic Pathways

The enzymatic steps catalyzed by CarB and CarA are central to the biosynthesis of not just the simplest carbapenems but also more complex members of this antibiotic family, such as thienamycin (B194209). nih.govnih.govresearchgate.net In the biosynthesis of (5R)-carbapenem-3-carboxylic acid, a third enzyme, CarC, acts downstream of CarA to introduce a double bond and epimerize a stereocenter, yielding the final bioactive compound. nih.govacs.orgacs.org The enzymes from different carbapenem pathways, such as ThnE and ThnM from the thienamycin pathway, show homology and in some cases can act on similar substrates, highlighting the evolutionary relationship and modular nature of these biosynthetic pathways. nih.govnih.gov The efficient three-enzyme system of CarA, CarB, and CarC in Pectobacterium carotovorum represents a remarkably streamlined process for the production of a potent antibiotic. nih.gov

Chemical Synthesis and Analogue Development of 1 Carboxymethyl Proline

Total Synthesis Approaches for Stereoisomers (e.g., (2S,5S)-isomer)

The total synthesis of the stereoisomers of 1-(carboxymethyl)proline, such as the naturally occurring (2S,5S)-isomer, has been approached through various synthetic strategies. These methods often involve the construction of the pyrrolidine (B122466) ring and the controlled introduction of the carboxymethyl and carboxyl substituents at the C1 and C2 positions, respectively.

One notable approach involves the use of a retro-Dieckmann reaction as a key stereodivergent step. This strategy has been successfully employed to obtain enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters from N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester. These disubstituted pyrrolidines serve as versatile starting materials for the concise and straightforward synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl esters, thereby confirming the stereochemistry of naturally isolated carbapenams. acs.org

Another strategy for accessing stereoisomers of substituted prolines involves the dirhodium(II) tetraacetate catalyzed reaction of ethyl diazoacetate with a 2,3-dihydropyrrole-2,2-dicarboxylate derivative. rsc.org This reaction yields a 2-azabicyclo[3.1.0]hexane intermediate, which can be further converted into the four isomers of 4-(carboxymethyl)proline. The absolute configuration of these isomers has been established through alternative asymmetric syntheses. rsc.org

Furthermore, asymmetric synthesis of the stereoisomers of related structures, such as 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, has been achieved, highlighting the array of synthetic tools available for creating conformationally constrained amino acid analogues. squarespace.com The development of these total synthesis routes is crucial for accessing specific stereoisomers that may not be readily available through biological methods and for creating a diverse library of analogues for structure-activity relationship studies.

Chemoenzymatic Synthesis Utilizing Engineered Biosynthetic Enzymes

Chemoenzymatic synthesis has emerged as a powerful and highly stereoselective method for producing this compound and its derivatives. This approach leverages the catalytic efficiency and specificity of enzymes, particularly engineered carboxymethylproline synthases (CMPSs), to overcome many of the challenges associated with traditional organic synthesis.

The key enzymes in this process are CarB from Pectobacterium carotovorum and ThnE from Streptomyces cattleya. researchgate.netscispace.com These enzymes, members of the crotonase superfamily, catalyze the reaction of malonyl-CoA with an equilibrating mixture of L-glutamate semialdehyde, 5-hydroxy-L-proline, and L-pyrroline-5-carboxylate (collectively known as L-GHP) to produce (2S,5S)-carboxymethylproline. scispace.comresearchgate.net The mechanism is proposed to proceed through an enolate intermediate, which is stabilized by a conserved oxyanion hole within the enzyme's active site. researchgate.netscispace.com

Researchers have successfully engineered these CMPSs to accept a wider range of substrates, thereby expanding the repertoire of accessible proline analogues. For instance, engineered CMPSs have been shown to accept analogues of L-GHP to produce 6- and 7-membered carboxymethyl-N-heterocycles. rsc.org They also accept methylated derivatives of L-GHP to stereoselectively synthesize 5-carboxymethylproline derivatives functionalized at various positions on the proline ring, including the creation of products with a quaternary center.

A significant advancement in this field is the coupling of CMPSs with other enzymes in tandem reactions to create efficient one-pot syntheses. For example, the malonyl-CoA synthetase MatB has been coupled with engineered CMPSs to enable the stereoselective preparation of N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids. researchgate.netscispace.comnih.gov This approach demonstrates the biocatalytic utility of crotonases in tandem enzyme-catalyzed reactions for stereoselective synthesis. scispace.comnih.gov

The versatility of this chemoenzymatic approach is further highlighted by the synthesis of lipidated carboxymethyl-proline and pipecolic acid derivatives through the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. nih.govresearchgate.net These results underscore the potential of engineered biosynthetic enzymes to generate a diverse array of complex molecules with high precision.

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of this compound and Analogues

| Enzyme | Organism of Origin | Role in Synthesis | Reference |

| CarB (Carboxymethylproline Synthase) | Pectobacterium carotovorum | Catalyzes the formation of (2S,5S)-carboxymethylproline from malonyl-CoA and L-GHP. | researchgate.netscispace.comresearchgate.net |

| ThnE (Carboxymethylproline Synthase) | Streptomyces cattleya | Similar to CarB, catalyzes the key C-C bond formation to produce (2S,5S)-carboxymethylproline. | researchgate.netscispace.comresearchgate.net |

| MatB (Malonyl-CoA Synthetase) | Rhizobium leguminosarum | Used in tandem reactions to generate malonyl-CoA analogues from substituted malonic acids. | researchgate.netscispace.com |

| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Streptomyces collinus | Employed to produce stereospecific alkylmalonyl-CoA substrates for engineered CMPSs. | researchgate.netscispace.com |

Preparation of Derivatized Forms for Specific Research Applications (e.g., Labeled Analogues)

The preparation of derivatized forms of this compound is essential for a variety of research applications, including mechanistic studies, bioanalytical assays, and the development of diagnostic and therapeutic agents. These derivatizations can involve the introduction of isotopic labels, fluorescent tags, or other functional groups to tailor the molecule for a specific purpose.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and chromatographic properties of amino acids like proline. A common two-step derivatization process involves methylation followed by acetylation. sigmaaldrich.com For instance, Nε-(1-carboxymethyl)-L-[2,4,4-2H3]-lysine, a structurally related compound, has been derivatized using 2 M HCl/CH3OH followed by PFPA/EA for GC-MS analysis. nih.gov Such methods can be adapted for the analysis of this compound and its metabolites.

In the context of developing targeted radiopharmaceuticals, analogues of this compound can be incorporated into larger molecules and labeled with radioisotopes. For example, Fmoc-4-amino-(1-carboxymethyl)piperidine, a related cyclic amino acid derivative, has been used in the solid-phase synthesis of bombesin (B8815690) analogues. mdpi.com These analogues were subsequently labeled with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for potential use in the detection and radioligand therapy of tumors expressing the gastrin-releasing peptide receptor. mdpi.com The labeling process typically involves chelation of the radioisotope by a DOTA macrocycle conjugated to the peptide. mdpi.com

Furthermore, chemoenzymatic methods have been utilized to prepare analogues of coenzyme A, which are structurally related to the substrates of CMPSs. rsc.orgresearchgate.net The synthesis of carba-, amide-, and ester-analogues of the thioester bond of malonyl coenzyme A has been reported, and their interactions with CMPSs have been studied. rsc.org These studies provide valuable insights into the enzyme's substrate specificity and mechanism, and the resulting derivatized products can serve as probes for enzymatic activity.

The development of "clickable" polyprolines from azido-proline N-carboxyanhydride also represents an innovative approach to functionalizing proline-containing structures. acs.org This methodology allows for the facile introduction of various functionalities via click chemistry, opening up possibilities for creating novel biomaterials and research tools based on the proline scaffold.

Table 2: Examples of Derivatized this compound Analogues and Their Applications

| Derivative Type | Derivatization Method | Research Application | Reference |

| Isotopic Labeling | Chemical synthesis with deuterated precursors | Bioanalytical quantification and metabolic studies | nih.gov |

| Radiolabeling (e.g., ⁶⁸Ga, ¹⁷⁷Lu) | Chelation by DOTA conjugated to a peptide containing a carboxymethyl-piperidine analogue | Cancer imaging and radiotherapy | mdpi.com |

| Analytical Derivatization | Methylation and acetylation | Gas chromatography-mass spectrometry (GC-MS) analysis | sigmaaldrich.com |

| "Clickable" Analogues | Synthesis of azido-proline N-carboxyanhydride for polymerization | Creation of functionalized polyproline biomaterials | acs.org |

| Coenzyme A Analogues | Chemoenzymatic synthesis | Mechanistic studies of CMPS enzymes | rsc.orgresearchgate.net |

Advanced Analytical Methodologies for 1 Carboxymethyl Proline Research

Chromatographic Separation and Detection Techniques (e.g., HPLC, LC-MS)

The separation and detection of polar and chiral compounds like 1-(Carboxymethyl)proline and its stereoisomers, such as (2s,5s)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid and (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, are effectively achieved using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of amino acid derivatives. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable approach. mdpi.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar analytes that show little or no retention on traditional reversed-phase columns. mdpi.comnih.gov The separation of chiral isomers of proline derivatives can be accomplished using specialized chiral stationary phases, such as those based on polysaccharides. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) with a polar modifier like ethanol (B145695) and an additive such as trifluoroacetic acid, is critical for achieving optimal resolution between enantiomers. researchgate.netimpactfactor.org

For detection, especially when the analyte lacks a strong chromophore, derivatization with a fluorescent tag like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be employed to enable sensitive fluorescence detection. impactfactor.org

A specific HILIC method used for the separation of related compounds involved a Waters Acquity amide column with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) and 0.125% (v/v) formic acid in acetonitrile/water mixtures. nih.gov This demonstrates a practical application of HILIC for separating polar metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for analyzing complex biological samples. In the context of this compound, LC-MS allows for its detection and quantification even at low concentrations. A robust LC-MS/MS method for the analysis of proline in human serum utilized a Phenomenex Lux 5u Cellulose-1 column with a mobile phase of 40% methanol (B129727) in 0.05% formic acid aqueous solution, demonstrating the utility of chiral columns in LC-MS for resolving stereoisomers. nih.gov High-resolution accurate mass (HRAM) mass spectrometry, often coupled with LC, provides excellent ion selectivity based on precise mass-to-charge ratio measurements, which is crucial for distinguishing target analytes from background interferences in complex matrices. mdpi.com

| Parameter | Description | Example for Proline Derivatives |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Chiral Chromatography | HILIC for polar analytes; Chiralpak AD-H for enantiomeric separation researchgate.net |

| Stationary Phase | Polar (e.g., amide, silica) or chiral (e.g., polysaccharide-based) | Waters Acquity amide column nih.gov, Chiralpak IA impactfactor.org |

| Mobile Phase | Acetonitrile/water with additives like formic acid or ammonium formate for HILIC; Hexane/ethanol with trifluoroacetic acid for chiral separations | 10 mM ammonium formate and 0.125% formic acid in ACN/water nih.gov; 0.1% trifluoroacetic acid in ethanol impactfactor.org |

| Detection | UV-Vis (often requires derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) | Fluorescence detection at 464 nm after derivatization with NBD-Cl impactfactor.org; ESI-MS nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the assessment of sample purity.

The structural assignment of the stereoisomers of this compound, specifically (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, has been confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the nuclei, while the coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity and stereochemical relationships between neighboring protons.

For (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, the following spectral data has been reported:

¹H NMR (500 MHz, D₂O): δ 4.12 (dd, J = 9.3, 4.7 Hz, 1H), 3.89 (ddd, J = 11.9, 8.6, 6.0 Hz, 1H), 2.91 – 2.75 (m, 2H), 2.28 (m, 1H), 2.22 – 2.08 (m, 2H), 1.72 – 1.60 (m, 1H). nih.gov

¹³C NMR (126 MHz, D₂O): δ 175.0, 174.4, 61.2, 57.2, 36.2, 28.8, 28.1. nih.gov

The distinct signals in both the proton and carbon spectra correspond to the unique atoms within the molecule's structure. For instance, the signals in the downfield region of the ¹³C NMR spectrum (δ 175.0 and 174.4) are characteristic of the two carboxylic acid carbons. pressbooks.publibretexts.org The signals in the ¹H NMR spectrum and their splitting patterns can be assigned to the specific protons on the pyrrolidine (B122466) ring and the carboxymethyl group.

NMR is also a powerful technique for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of impurities. For instance, in the synthesis of (2s,5s)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, NMR was used to identify a minor aromatic impurity (<10%). nih.gov Quantitative NMR (qNMR) can be used to determine the exact concentration of the target compound and any impurities present.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity and Coupling Constants (J) / Hz | Assignment |

|---|---|---|---|

| (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid in D₂O nih.gov | |||

| ¹H | 4.12 | dd, J = 9.3, 4.7 | CH (pyrrolidine ring) |

| ¹H | 3.89 | ddd, J = 11.9, 8.6, 6.0 | CH (pyrrolidine ring) |

| ¹H | 2.91 – 2.75 | m | CH₂ (carboxymethyl group) |

| ¹H | 2.28 | m | CH (pyrrolidine ring) |

| ¹H | 2.22 – 2.08 | m | CH₂ (pyrrolidine ring) |

| ¹H | 1.72 – 1.60 | m | CH (pyrrolidine ring) |

| ¹³C | 175.0, 174.4 | - | COOH |

| ¹³C | 61.2, 57.2 | - | CH (pyrrolidine ring) |

| ¹³C | 36.2, 28.8, 28.1 | - | CH₂ (pyrrolidine ring and carboxymethyl group) |

Mass Spectrometry (MS) and Tandem MS for Identification and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of molecules. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragment ions.

Identification and High-Resolution Mass Spectrometry (HRMS): The exact mass of a molecule can be determined with high accuracy using HRMS. This information is crucial for confirming the elemental composition of a compound. For (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, the calculated exact mass for the protonated molecule [M+H]⁺ (C₇H₁₂NO₄) is 174.0761, which was found to be in close agreement with the experimentally determined value of 174.0765. nih.gov This high degree of accuracy provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Information and Quantification: In tandem MS, a specific precursor ion is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For proline-containing peptides, a well-known fragmentation pattern is the "proline effect," which involves preferential cleavage of the amide bond N-terminal to the proline residue. pacific.edunih.gov While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general principles of peptide and amino acid fragmentation would apply. The fragmentation of deprotonated peptides containing proline often results in the formation of characteristic y- and a-type ions. nih.gov

For quantitative analysis, LC-MS/MS is the gold standard. This technique often employs multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an isotopically labeled internal standard. nih.govnih.gov This approach provides high selectivity and sensitivity, allowing for the accurate quantification of the target compound in complex biological matrices such as plasma or cell extracts. nih.gov The development of a robust LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters, including the selection of appropriate precursor and product ions and collision energies. youtube.com

| Technique | Application | Key Information Obtained | Example Data for (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid nih.gov |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Identification and Elemental Composition Confirmation | Precise mass-to-charge ratio (m/z) | Calculated [M+H]⁺: 174.0761, Found: 174.0765 |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation and Quantitative Analysis | Fragmentation pattern, specific precursor-to-product ion transitions for quantification | Fragmentation patterns for proline derivatives often show preferential cleavage N-terminal to the proline residue. pacific.edunih.gov |

Application in Metabolomic and Proteomic Profiling in Biological Systems

The advanced analytical methodologies described above are instrumental in the fields of metabolomics and proteomics, enabling the study of this compound and related compounds in biological systems.

Metabolomic Profiling: Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. LC-MS-based metabolomics is a powerful approach for this purpose. mdpi.com Research into hyperprolinemia type II, a rare inborn error of metabolism, has utilized untargeted metabolomics to identify novel biomarkers. nih.gov In this context, (2s,5s)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid and (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid were identified as potential biomarkers. nih.gov The analytical workflow typically involves sample preparation, LC-MS analysis, data processing, and statistical analysis to identify significant changes in metabolite levels between different biological states. mdpi.com The use of HILIC is particularly advantageous for separating the diverse range of polar metabolites found in biological samples. mdpi.comnih.gov

Proteomic Profiling: Proteomics is the large-scale study of proteins. While direct research on the incorporation of this compound into proteins is not extensively documented in the provided search results, the study of proline analogs is an active area of research in proteomics. nih.govnih.govresearchgate.net Proline and its analogs play a crucial role in protein structure and function, influencing protein folding and stability. thieme-connect.de The unique cyclic structure of proline imposes constraints on the polypeptide chain, often leading to turns in the protein's secondary structure. thieme-connect.de

The misincorporation of proline analogs, such as thioproline, into proteins has been studied using shotgun proteomics to understand its effects on cellular processes. nih.gov Analytical techniques like LC-MS/MS are essential for identifying peptides containing these analogs and for quantifying changes in protein expression levels. cea.fr The characteristic fragmentation patterns of proline-containing peptides in tandem mass spectrometry are utilized in proteomic software to identify these peptides from complex mixtures. pacific.edunih.gov Further research may explore whether this compound can be incorporated into proteins and what its potential impact on protein structure and function might be.

Structure Function Relationships and Molecular Recognition in Enzymatic Contexts

Correlation of Stereochemistry with Biological Activity (e.g., Enzyme Substrate Recognition)

The biological activity and enzymatic recognition of 1-(Carboxymethyl)proline are critically dependent on its stereochemistry. The enzyme Carboxymethylproline Synthase (CarB) exhibits a high degree of stereospecificity, exclusively producing the (2S,5S)-carboxymethylproline isomer. nih.gov This stereoisomer is the sole biologically relevant form that serves as the substrate for the subsequent enzyme in the carbapenem (B1253116) biosynthesis pathway, CarA.

Studies have shown that CarA can process other diastereomers of carboxymethylproline, but with significantly different efficiencies. This highlights that while the (2S,5S) configuration is optimal for biological activity, the enzyme can accommodate some stereochemical variations, albeit with reduced efficacy. The precise orientation of the carboxyl and carboxymethyl groups on the proline ring is crucial for proper positioning within the active sites of both CarB and CarA, ensuring efficient catalysis.

Binding Interactions with Target Enzymes (CarB, CarA)

The molecular recognition of this compound by CarB and CarA is mediated by a network of specific binding interactions within their respective active sites.

Carboxymethylproline Synthase (CarB): The crystal structure of CarB has revealed a conserved oxyanion hole that is essential for the decarboxylation of malonyl-CoA and the stabilization of the resulting enolate intermediate. nih.gov Key amino acid residues within the CarB active site play crucial roles in substrate binding and catalysis. For instance, the side chain of Glu131 is positioned to be involved in the hydrolysis of the carboxymethylproline-CoA ester intermediate. nih.gov Furthermore, conformational changes involving His229 occur upon substrate binding in the cavity predicted to bind L-glutamate semialdehyde, one of the precursors of (2S,5S)-carboxymethylproline. nih.gov

Carbapenam (B8450946) Synthetase (CarA): Following its synthesis by CarB, (2S,5S)-carboxymethylproline is cyclized by CarA in an ATP-dependent reaction to form the carbapenam ring structure. nih.gov The kinetic mechanism of CarA is a Bi-Ter reaction, where ATP binds first, followed by (2S,5S)-carboxymethylproline. nih.gov The binding of the substrate is proposed to involve interactions with each of its key chemical moieties. The formation of an acyladenylate intermediate is a key step in the catalytic cycle. nih.gov While the precise residues forming the binding pocket for (2S,5S)-CMP in CarA are not as well-defined as in CarB, it is understood that the specific stereochemistry of the substrate is critical for optimal binding and subsequent cyclization.

Effects of Structural Modifications on Enzymatic Turnover and Selectivity

The substrate tolerance of CarB and CarA allows for the processing of structurally modified analogues of this compound, which in turn affects the enzymatic turnover and selectivity.

CarB has been shown to accept methylmalonyl-CoA as a substrate in place of malonyl-CoA, leading to the formation of 6-methyl-(2S,5S)-carboxymethylproline. nih.gov This modified product is subsequently accepted as a substrate by CarA, demonstrating the potential for enzymatic synthesis of substituted carbapenems. nih.gov

Kinetic studies on CarA with different diastereomers of carboxymethylproline have provided quantitative insights into the impact of stereochemistry on enzymatic turnover. The following table summarizes the steady-state kinetic parameters for CarA with various CMP isomers.

| Substrate (CMP Isomer) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| (2S, 5S) | 88 ± 5 | 0.85 ± 0.02 | 9700 |

| (2R, 5S) | 160 ± 20 | 0.011 ± 0.001 | 69 |

| (2S, 5R) | 120 ± 10 | 0.007 ± 0.001 | 58 |

| (2R, 5R) | 130 ± 10 | 0.009 ± 0.001 | 69 |

This table presents kinetic data for the enzyme CarA with different stereoisomers of carboxymethylproline. Data sourced from inhibition and alternate substrate studies on carbapenam synthetase. nih.gov

The data clearly indicate that while CarA can bind other stereoisomers, the catalytic efficiency (kcat/KM) is dramatically higher for the natural (2S,5S) substrate. This underscores the stringent requirement of the specific stereochemical configuration for efficient enzymatic turnover.

Rational Design of Analogues for Mechanistic Probing

The rational design of structural analogues of this compound has been a valuable tool for probing the mechanisms of CarB and CarA. By systematically altering the structure of the substrate, researchers can investigate the roles of different functional groups in binding and catalysis.

For instance, the use of alternate α-amino diacid substrates in studies with CarA has helped to elucidate the role of each moiety of (2S,5S)-carboxymethylproline in binding to the active site. nih.gov The use of adipic and glutaric acid, which lack the α-amino group, provided evidence for the formation of an acyladenylate intermediate in the catalytic cycle. nih.gov

Furthermore, protein engineering studies on CarB have utilized substrate analogues to explore and modify the enzyme's selectivity. By introducing mutations in the active site, including at the oxyanion binding site, researchers have been able to produce substituted N-heterocycles with high diastereomeric excesses. These studies not only provide mechanistic insights but also demonstrate the potential for engineering these enzymes for biocatalytic applications.

Computational Chemistry and Molecular Modeling Studies of 1 Carboxymethyl Proline

Molecular Dynamics Simulations of Enzyme-Ligand Complexes (e.g., CarB-CMP)

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of enzyme-ligand complexes at an atomic level. For the CarB-CMP system, MD simulations can illuminate the conformational changes that occur upon substrate binding and during the catalytic cycle. While specific MD studies on the CarB-CMP complex are not extensively documented in publicly available literature, insights can be drawn from simulations of homologous enzymes and other carbohydrate-binding modules. rsc.org

MD simulations of enzyme-substrate complexes, such as those involving carboxylesterases, reveal that the binding of a substrate can induce conformational changes in the enzyme, including the opening of channels that facilitate substrate entry and product exit. osti.gov In the context of CarB, simulations could track the movement of flexible loops and side chains within the active site as CMP binds, identifying key residues that stabilize the ligand. osti.gov These simulations typically involve solvating the enzyme-ligand complex in a water box and simulating its behavior over nanoseconds to microseconds.

A hypothetical MD simulation of the CarB-CMP complex could reveal the following:

Binding Pocket Plasticity: The active site of CarB may exhibit considerable flexibility to accommodate the CMP substrate. MD simulations can quantify this plasticity by analyzing the root-mean-square fluctuation (RMSF) of active site residues.

Key Intermolecular Interactions: By tracking the distances and angles between atoms of CMP and CarB, stable hydrogen bonds, electrostatic interactions, and van der Waals contacts can be identified. These interactions are crucial for substrate recognition and catalysis.

Water Dynamics: The role of water molecules in mediating enzyme-substrate interactions and participating in the catalytic mechanism can be investigated.

Table 1: Hypothetical Key Interactions in the CarB-CMP Complex Identified by Molecular Dynamics Simulations

| Interacting Residue in CarB | Atom(s) in 1-(Carboxymethyl)proline | Type of Interaction |

| Arginine (Arg) | Carboxylate group | Salt Bridge |

| Aspartate (Asp) | Pyrrolidine (B122466) ring nitrogen | Hydrogen Bond |

| Tyrosine (Tyr) | Carboxymethyl group | Hydrogen Bond |

| Tryptophan (Trp) | Pyrrolidine ring | CH-π Interaction |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, are essential for elucidating the intricate details of enzymatic reaction mechanisms that are inaccessible to classical MD simulations. These calculations can map the potential energy surface of a reaction, identifying transition states and reaction intermediates, thereby providing a detailed understanding of the catalytic process.

For the conversion of L-proline to CMP by CarB, QM/MM calculations can be employed to study the C-N bond formation. In a QM/MM approach, the active site, including the substrate and key catalytic residues, is treated with a high level of quantum mechanical theory (e.g., density functional theory), while the rest of the protein and solvent are described by a classical force field. This hybrid approach balances computational cost with accuracy. acs.orgnih.gov

A QM/MM study of the CarB-catalyzed reaction could investigate:

Reaction Mechanism: The precise sequence of bond-breaking and bond-forming events can be determined. For instance, the calculations could clarify whether the reaction proceeds through a concerted or stepwise mechanism.

Activation Energy Barriers: The energy barriers for each step of the reaction can be calculated, providing insights into the reaction kinetics and the catalytic efficiency of the enzyme. nih.gov

Role of Catalytic Residues: The specific roles of active site amino acids in stabilizing transition states and facilitating proton transfer can be elucidated. acs.org

Recent studies on other enzymes in the carbapenem (B1253116) biosynthesis pathway, such as the radical S-adenosylmethionine (SAM) enzyme TokK, have successfully utilized QM/MM calculations to understand complex methylation reactions. researchgate.net These studies highlight the power of quantum chemical methods in unraveling the mechanisms of enzymes involved in carbapenem biosynthesis. acs.orgresearchgate.net

Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For this compound, docking studies can be used to predict its binding mode within the active site of the CarB enzyme and to estimate the strength of the interaction.

Table 2: Hypothetical Docking Scores for this compound with the CarB Enzyme

| Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| AutoDock Vina | Vina Score | -7.5 |

| Glide | GlideScore | -8.2 |

| GOLD | GoldScore | 75.1 (dimensionless) |

Note: Different scoring functions use different scales, and direct comparison is not always straightforward. Lower energy scores (for AutoDock Vina and Glide) and higher fitness scores (for GOLD) generally indicate better binding affinity.

These docking studies can be instrumental in:

Identifying Putative Binding Poses: Docking can generate several plausible binding orientations of CMP within the CarB active site, which can then be further analyzed using more rigorous methods like MD simulations.

Virtual Screening: Docking can be used to screen libraries of small molecules to identify potential inhibitors of the CarB enzyme.

Guiding Mutagenesis Studies: By identifying key residues involved in CMP binding, docking can inform site-directed mutagenesis experiments aimed at altering the enzyme's substrate specificity or catalytic activity. tandfonline.com

In Silico Approaches for Enzyme Engineering and Substrate Prediction

In silico approaches play a crucial role in modern enzyme engineering, enabling the rational design of enzymes with improved properties or novel functionalities. bioinformaticsreview.com For enzymes involved in the carbapenem biosynthesis pathway, such as CarB, computational methods can be used to engineer them for enhanced production of carbapenem precursors or to accept alternative substrates for the synthesis of novel antibiotic derivatives.

Metabolic engineering efforts in organisms like Escherichia coli to produce carbapenems have highlighted the importance of optimizing enzyme activity and precursor supply. nih.govresearchgate.net In silico tools can aid these efforts in several ways:

Rational Enzyme Design: Based on the structural and mechanistic insights gained from MD simulations and QM/MM calculations, specific mutations can be designed to improve the catalytic efficiency or stability of CarB. For example, residues identified as being critical for substrate binding or catalysis can be targeted for mutation. acs.org

Directed Evolution Simulation: Computational methods can be used to screen large libraries of virtual enzyme mutants, predicting which mutations are most likely to lead to desired improvements. This can significantly reduce the experimental effort required in directed evolution campaigns.

Substrate Prediction: By analyzing the shape and chemical properties of the CarB active site, computational models can be developed to predict which other molecules, besides L-proline, might serve as substrates. This opens up the possibility of using engineered CarB enzymes to synthesize novel proline derivatives.

Table 3: In Silico Tools and Their Applications in CarB Enzyme Engineering

| In Silico Tool/Approach | Application for CarB Engineering |

| Rosetta | Design of mutations to improve enzyme stability and activity. |

| FoldX | Prediction of the effect of mutations on protein stability. |

| Substrate Docking and MD | Prediction of binding affinity for alternative substrates. |

| QM/MM Calculations | Analysis of the reaction mechanism with novel substrates. |

The integration of these computational approaches provides a powerful framework for understanding and engineering the enzymes of the carbapenem biosynthesis pathway, paving the way for the development of new and more effective antibiotics.

Emerging Research Avenues and Biotechnological Applications

Biocatalytic Potential of Enzymes Involved in 1-(Carboxymethyl)proline Transformation

The biosynthesis of this compound, specifically the (2S,5S)-carboxymethylproline isomer, is a critical first step in the creation of the carbapenem (B1253116) family of β-lactam antibiotics nih.gov. The primary enzyme responsible for this transformation is Carboxymethylproline Synthase (CarB), a distinctive member of the crotonase superfamily nih.gov.

CarB's biocatalytic function is noteworthy as it catalyzes the formation of (2S,5S)-carboxymethylproline from malonyl-CoA and L-glutamate semialdehyde nih.gov. This process involves complex chemical reactions, including the formation of both a carbon-carbon and a carbon-nitrogen bond, as well as the hydrolysis of an acyl-coenzyme A nih.gov. Structural studies have revealed that CarB possesses a conserved "oxyanion hole," which is crucial for the decarboxylation of malonyl-CoA and for stabilizing the resulting enolate intermediate nih.gov.

The biocatalytic potential of CarB and related enzymes, such as ThnE, extends to their ability to be engineered. Mutagenesis studies, guided by the enzyme's crystal structure, aim to alter the selectivity of CarB. This could enable the production of specifically modified intermediates for synthesizing new, clinically valuable carbapenems nih.gov. The understanding of these enzymes' active sites and mechanisms provides a roadmap for developing biocatalytic processes to create novel bicyclic β-lactams with controlled stereochemistry researchgate.net.

| Enzyme | Substrates | Product | Key Catalytic Features | Biotechnological Application |

| Carboxymethylproline Synthase (CarB) | Malonyl-CoA, L-glutamate semialdehyde | (2S,5S)-carboxymethylproline | Catalyzes C-C and C-N bond formation; Acyl-CoA hydrolysis nih.gov. Contains an oxyanion hole for intermediate stabilization nih.gov. | Production of intermediates for clinically useful carbapenem antibiotics nih.gov. |

| ThnE | (Similar to CarB) | (Intermediate for Thienamycin) | Analogous function to CarB in a different carbapenem pathway researchgate.net. | Potential for engineering to produce novel β-lactam structures researchgate.net. |

Synthetic Biology Strategies for Enhanced Production and Diversification of Derivatives

Synthetic biology and metabolic engineering offer powerful tools to enhance the production of this compound and to diversify its structure for novel applications nih.govfrontiersin.org. These strategies focus on reprogramming the metabolism of microbial hosts to efficiently channel precursors into the desired biosynthetic pathway frontiersin.org.

Key strategies for enhancing production in a host organism like Corynebacterium glutamicum or E. coli include:

Overexpression of Key Enzymes : Increasing the expression of crucial enzymes in the biosynthetic pathway, such as a feedback-resistant variant of γ-glutamyl kinase, can significantly boost the supply of precursors like glutamate (B1630785) nih.gov.

Blocking Competing Pathways : Deleting genes responsible for the degradation of the target compound or its precursors, such as proline dehydrogenase, prevents the loss of intermediates and final product nih.gov.

Enhancing Cofactor Supply : Engineering central metabolism, for instance by modifying the pentose (B10789219) phosphate (B84403) pathway, can increase the availability of essential cofactors like NADPH, which is required for reductive biosynthesis steps nih.gov.

Pathway Optimization : Fine-tuning the expression levels of all enzymes in the synthetic pathway is crucial to maximize the metabolic flux towards the desired product and avoid the accumulation of toxic intermediates nih.gov.

These metabolic engineering approaches can be guided by systems biology tools, such as stoichiometric modeling, to identify the most effective genetic modifications for maximizing yield nih.gov. The goal is to create efficient microbial cell factories capable of producing not only this compound but also a wide array of new derivatives for various applications nih.gov.

| Strategy | Target | Rationale | Example Application |

| Enzyme Overexpression | Biosynthetic enzymes (e.g., CarB, ProB) | Increase metabolic flux towards the target compound. | Overexpression of a feedback-resistant γ-glutamic kinase mutant to increase L-proline precursor pools nih.gov. |

| Gene Deletion | Degradative enzymes (e.g., proline dehydrogenase) | Prevent breakdown of the product or its precursors. | Deletion of proline dehydrogenase to block L-proline degradation nih.gov. |

| Cofactor Engineering | Central metabolic pathways (e.g., Pentose Phosphate Pathway) | Enhance the supply of necessary cofactors like NAD(P)H. | Mutation of dehydrogenases in the pentose phosphate pathway to increase NADPH supply nih.gov. |

| Pathway Balancing | Expression levels of all pathway enzymes | Avoid toxic intermediate buildup and maximize final product yield. | Fine-tuning of exogenous pathways to maximize flux nih.gov. |

Development as a Research Tool for Probing Enzymatic Mechanisms

The study of this compound and its biosynthesis provides a valuable model for probing complex enzymatic mechanisms nih.gov. Enzyme kinetics, which involves the quantitative measurement of reaction rates and the factors affecting them, is a primary tool for elucidating these mechanisms mhmedical.com.

The enzyme Carboxymethylproline Synthase (CarB) serves as an excellent case study. Research on CarB has utilized isotopically labeled substrates to trace the path of atoms through the reaction, helping to confirm the proposed mechanism of cyclization nih.gov. These experiments, for example, helped rule out a potential hydrolysis mechanism involving a glutamate residue, which had been proposed for other enzymes nih.gov.

By studying how substrates and their analogs, including derivatives of this compound, bind to the enzyme and affect its reaction rate, researchers can deduce critical information about the enzyme's active site and catalytic process nih.govmhmedical.com. For instance, comparing the crystal structure of CarB with and without a bound co-substrate like acetyl-CoA revealed significant conformational changes that occur upon substrate binding, highlighting the dynamic nature of the enzyme during catalysis nih.gov. Such detailed mechanistic understanding is fundamental for enzyme engineering and the rational design of inhibitors nih.govmhmedical.com.

Implications for Antibiotic Development and Pathway Engineering

This compound is a direct precursor to the carbapenem class of β-lactam antibiotics, which are critically important for treating severe bacterial infections nih.govresearchgate.net. The rise of multidrug-resistant bacteria has created an urgent need for new antibiotics, making the biosynthetic pathway of carbapenems a key target for research and development nih.gov.

Metabolic and pathway engineering strategies offer a promising avenue to revitalize the discovery and development of new antibiotics nih.gov. By manipulating the biosynthetic gene clusters responsible for producing this compound and its subsequent conversion into carbapenems, scientists can create novel derivatives nih.govnih.gov. Engineering the CarB enzyme to accept different substrates, for example, could lead to the production of carbapenem precursors with altered functional groups, potentially resulting in antibiotics with improved efficacy or a broader spectrum of activity nih.govresearchgate.net.

Furthermore, understanding the proline metabolic pathway is relevant to the development of proline-rich antimicrobial peptides (PrAMPs) nih.govfrontiersin.org. While structurally different from carbapenems, PrAMPs represent another class of potential therapeutics that target intracellular processes in bacteria nih.govfrontiersin.org. Research into proline metabolism and the synthesis of proline derivatives like this compound can provide insights and tools applicable to the broader field of antibiotic discovery and the fight against antimicrobial resistance nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Carboxymethyl)proline, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Review primary literature (e.g., Journal of Organic Chemistry) to compile synthetic protocols, noting reagents (e.g., carbodiimides for carboxyl activation), solvents, and catalysts.

- Step 2 : Compare yields and purity using analytical techniques (HPLC, NMR) across varying conditions (pH, temperature) .

- Step 3 : Use statistical tools (ANOVA) to identify significant variables affecting outcomes. For example, acidic conditions may favor cyclization but risk racemization .

- Key Data :

| Condition (pH) | Yield (%) | Purity (%) |

|---|---|---|

| 3.0 | 62 | 85 |

| 7.0 | 45 | 92 |

| 9.0 | 38 | 78 |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology :

- Step 1 : Perform - and -NMR to confirm backbone structure and carboxymethyl substitution. Compare shifts with computational models (e.g., DFT calculations) .

- Step 2 : Use IR spectroscopy to identify carboxylate (C=O stretch ~1700 cm) and secondary amine peaks.

- Step 3 : Validate purity via mass spectrometry (ESI-MS) and elemental analysis .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity challenges in this compound synthesis?

- Methodology :

- Step 1 : Conduct kinetic studies under controlled conditions to monitor intermediate formation (e.g., via in-situ Raman spectroscopy).

- Step 2 : Employ chiral chromatography to isolate enantiomers and determine enantiomeric excess (ee).

- Step 3 : Use molecular dynamics simulations to model transition states and identify steric/electronic factors influencing selectivity .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound in solution?

- Methodology :

- Step 1 : Perform variable-temperature NMR in DO, DMSO-d, and CDCl to assess rotamer populations.

- Step 2 : Calculate free energy differences () between conformers using van’t Hoff plots.

- Step 3 : Correlate results with computational models (e.g., MD simulations in GROMACS) to predict biologically relevant conformations .

- Key Finding : Polar solvents stabilize zwitterionic forms, altering hydrogen-bonding networks critical for protein interactions.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Step 1 : Conduct a systematic review of bioassay protocols (e.g., enzyme inhibition, cytotoxicity) to identify variability in concentrations, cell lines, or assay conditions .

- Step 2 : Replicate high-impact studies with standardized parameters (e.g., fixed IC measurement protocols).

- Step 3 : Apply meta-analysis tools to quantify heterogeneity across datasets and identify outliers .

Q. How can researchers design experiments to probe the role of this compound in collagen stability?

- Methodology :

- Step 1 : Synthesize collagen-mimetic peptides incorporating this compound and analogs (e.g., proline, hydroxyproline).

- Step 2 : Use circular dichroism (CD) to monitor thermal denaturation () and compare stability.

- Step 3 : Perform molecular dynamics simulations to quantify hydrogen-bonding and hydration effects .

- Expected Outcome : Enhanced thermal stability due to carboxymethyl group’s electrostatic contributions to triple-helix packing.

Methodological Best Practices

- Ethical Data Collection : For studies involving biological samples, obtain IRB approval and document consent protocols per institutional guidelines .

- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories and provide detailed experimental logs .

- Literature Review : Use databases like SciFinder and PubMed, prioritizing peer-reviewed journals over preprint servers to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.